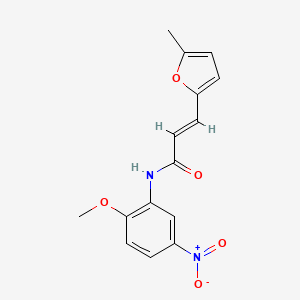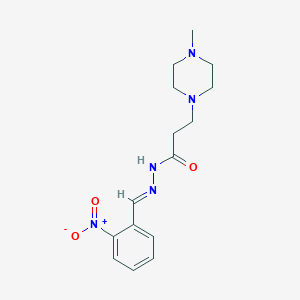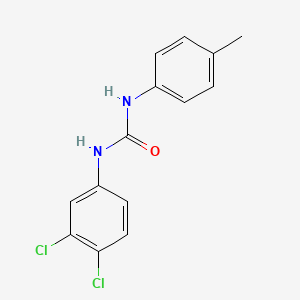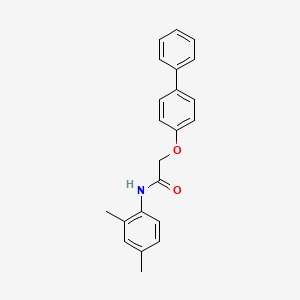![molecular formula C13H13BrN2O3S B5584084 N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5584084.png)
N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide, also known as BMFMSH, is a chemical compound that has drawn significant attention in scientific research due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide is not yet fully understood. However, studies have shown that N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide can induce apoptosis in cancer cells by activating the caspase pathway. N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide can also inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide has also been shown to have a protective effect on the liver and can reduce liver damage caused by toxic substances.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide for lab experiments is its potent anti-cancer properties. N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide can induce apoptosis in cancer cells at low concentrations, making it an ideal candidate for further studies. However, one of the limitations of N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide. One direction is to explore the potential use of N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide as an anti-cancer agent in combination with other chemotherapeutic drugs. Another direction is to investigate the mechanism of action of N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide in more detail to better understand its anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to optimize the synthesis method of N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide to improve its yield and solubility.
Synthesis Methods
N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide can be synthesized through a multistep reaction process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to produce 4-methylbenzenesulfonohydrazide. The second step involves the reaction of 4-methylbenzenesulfonohydrazide with 4-bromo-5-methyl-2-furaldehyde in the presence of a catalyst such as acetic acid to produce N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide is in the field of cancer research. Studies have shown that N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide has potent anti-cancer properties and can induce apoptosis in cancer cells. N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-3-5-12(6-4-9)20(17,18)16-15-8-11-7-13(14)10(2)19-11/h3-8,16H,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJVZVJKKBNNS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(O2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(O2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5584010.png)
![4-[(4-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584017.png)
![2-[1-(3-isopropoxypropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5584028.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584036.png)


![N'-[4-(methylthio)benzylidene]benzenesulfonohydrazide](/img/structure/B5584052.png)


![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)

![[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B5584090.png)
![8-fluoro-2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5584091.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)